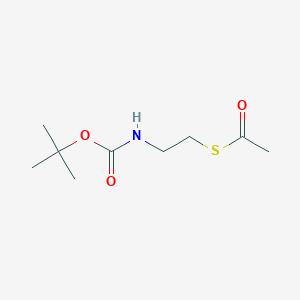

N-Boc-S-アセチル-システアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a closely related compound, is achieved through the mixed anhydride method IBCF/HOBt. This process involves characterizing the product with techniques such as 1H NMR, MS, and IR, followed by confirmation via X-ray diffraction method, indicating a structured approach to synthesis (Dinesh et al., 2010). Another related synthesis involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for amino group protection, showcasing the versatility in synthesizing related compounds (Zhong-Qian Wu, 2011).

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the compound's complex structure, featuring chiral centers and exhibiting inter and intramolecular hydrogen bonds that play a significant role in stabilizing its structure (Kozioł et al., 2001).

Chemical Reactions and Properties

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) demonstrates its utility as an efficient coupling reagent for esterification, thioesterification, amidation reactions, and peptide synthesis, showcasing the compound's reactivity and mechanism of action which is similar to other well-known coupling agents (Thalluri et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds often involve determining their physical properties such as melting points, boiling points, solubility, and more. However, detailed physical property data for S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate specifically were not directly found, indicating a potential area for further research.

Chemical Properties Analysis

Chemical properties include reactivity towards various chemical agents, stability under different conditions, and potential for participation in a range of chemical reactions. The synthesis of tert-butyl aminocarbonate introduces a new type of compound that rapidly acylates amines in both organic and aqueous solutions, suggesting a broad range of chemical reactivity and application potential (Harris & Wilson, 1983).

科学的研究の応用

ペプチドおよびタンパク質科学

“N-Boc-S-アセチル-システアミン”は、システインの保護基であり、過去数十年間にわたってペプチドおよびタンパク質化学の幅広い範囲を可能にしてきました . システインの保護とそれに続く脱保護のための洗練された戦略が開発されており、複雑なジスルフィドに富むペプチドの合成、タンパク質の半合成、および生体内および生体外でのペプチド/タンパク質の標識が促進されています .

ペプチド合成

この化合物は、BocおよびFmocペプチド合成で使用されます . その脱保護に使用される条件、他の関連するCys保護基との比較、およびペプチドおよびタンパク質化学におけるCys保護基の注目すべき用途は、重点分野です .

タンパク質生体共役

“N-Boc-S-アセチル-システアミン”は、ペプチド化学およびタンパク質生体共役で使用するための新規方法論の開発に使用されます .

神経変性疾患

“N-Boc-S-アセチル-システアミン”に関連するシステアミンとシスタミンは、パーキンソン病(PD)やハンチントン病(HD)などの特定の神経変性疾患のげっ歯類モデルの治療において有望であることが示されています . システアミンは血液脳関門を通過することができ、治療的用途にとって魅力的な候補となっています .

化学分析

“N-Boc-S-アセチル-システアミン”および関連製品は、化学分析における科学研究に使用されます .

バイオテクノロジー

“N-Boc-S-アセチル-システアミン”は、バイオテクノロジー、特にバイオテクノロジーのスピンアウトの開発に使用されています .

生化学分析

Biochemical Properties

N-Boc-S-Acetyl-cysteamine participates in a variety of biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and proteins . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures . The nature of these interactions is largely covalent, involving the formation and breaking of chemical bonds .

Cellular Effects

The effects of N-Boc-S-Acetyl-cysteamine on cells are diverse and significant. It influences cell function by impacting various cellular processes. For instance, it has been observed to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

At the molecular level, N-Boc-S-Acetyl-cysteamine exerts its effects through a variety of mechanisms. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . It also has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisin .

Temporal Effects in Laboratory Settings

The effects of N-Boc-S-Acetyl-cysteamine change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound’s protective effects and its role in peptide and protein synthesis are crucial in various biochemical processes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Boc-S-Acetyl-cysteamine in animal models are limited, related compounds such as N-acetylcysteine have been studied extensively. For instance, N-acetylcysteine has been observed to alleviate oxidative stress and enhance angiogenesis in porcine placenta at certain dosages .

Metabolic Pathways

N-Boc-S-Acetyl-cysteamine is involved in several metabolic pathways. It is a precursor of l-cysteine and plays a role in the synthesis of glutathione, a powerful antioxidant . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Related compounds like cysteamine have been shown to traverse the blood-brain barrier, suggesting potential for widespread distribution within the body .

Subcellular Localization

Given its role in peptide and protein synthesis, it is likely to be found in areas of the cell where these processes occur, such as the cytoplasm and the endoplasmic reticulum .

特性

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114326-10-2 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)